molecular formula C10H8ClFO2 B14097268 3-(6-Chloro-2-fluoro-3-methylphenyl)prop-2-enoic acid

3-(6-Chloro-2-fluoro-3-methylphenyl)prop-2-enoic acid

Cat. No.: B14097268
M. Wt: 214.62 g/mol
InChI Key: MUGWBDDSSSTZQJ-UHFFFAOYSA-N
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Description

3-(6-Chloro-2-fluoro-3-methylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a chloro, fluoro, and methyl group on a phenyl ring, which is attached to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-2-fluoro-3-methylphenyl)prop-2-enoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-2-fluoro-3-methylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(6-Chloro-2-fluoro-3-methylphenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-2-fluoro-3-methylphenyl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro, fluoro, and methyl groups can influence its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Chloro-2-fluoro-3-methylphenyl)prop-2-enoic acid is unique due to its specific combination of chloro, fluoro, and methyl groups on the phenyl ring, along with the prop-2-enoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H8ClFO2

Molecular Weight

214.62 g/mol

IUPAC Name

3-(6-chloro-2-fluoro-3-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H8ClFO2/c1-6-2-4-8(11)7(10(6)12)3-5-9(13)14/h2-5H,1H3,(H,13,14)

InChI Key

MUGWBDDSSSTZQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C=CC(=O)O)F

Origin of Product

United States

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